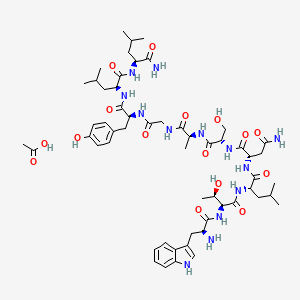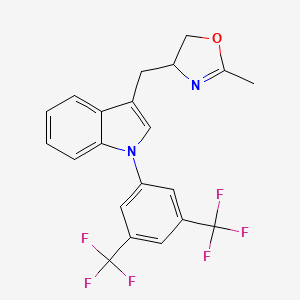
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound characterized by the presence of trifluoromethyl groups, an indole moiety, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl groups, and construction of the dihydrooxazole ring. One common approach is the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, lithium aluminum hydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The indole moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of other complex molecules.
Trifluoromethyl ketones: Known for their applications in medicinal chemistry.
Uniqueness
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole stands out due to its combination of trifluoromethyl groups, indole core, and dihydrooxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16F6N2O |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H16F6N2O/c1-12-28-16(11-30-12)6-13-10-29(19-5-3-2-4-18(13)19)17-8-14(20(22,23)24)7-15(9-17)21(25,26)27/h2-5,7-10,16H,6,11H2,1H3 |
InChI Key |
HTIXVRFUDYJONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
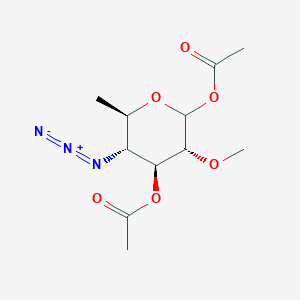
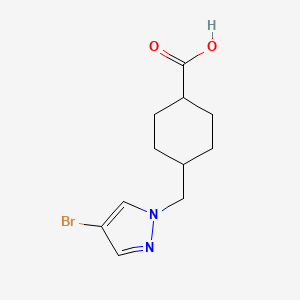
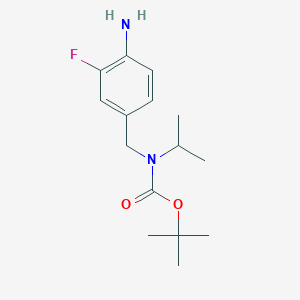


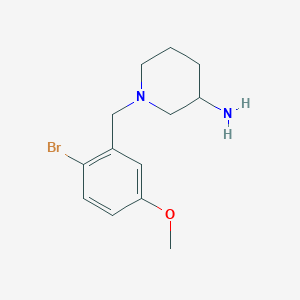
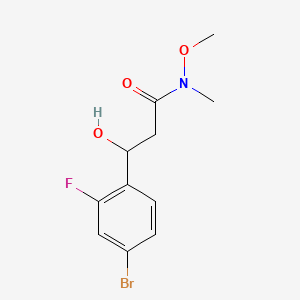

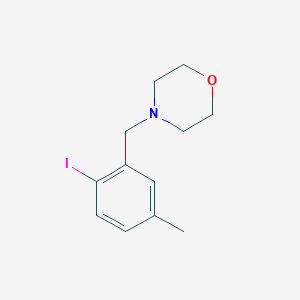
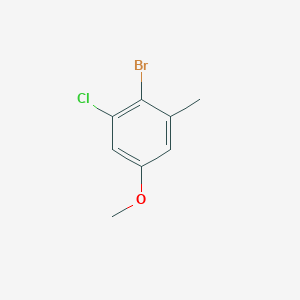
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

